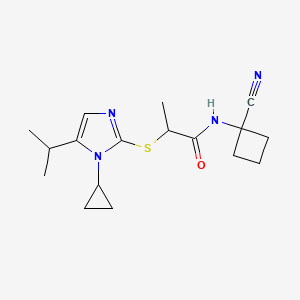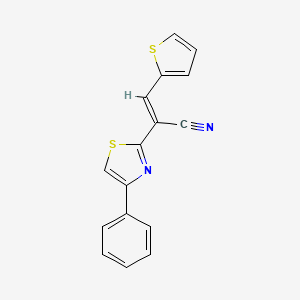
(E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C16H10N2S2 and its molecular weight is 294.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optical Limiting and Nonlinear Optical Properties
Designed and synthesized thiophene dyes, including derivatives similar to the compound of interest, have demonstrated significant potential in optoelectronic devices . These compounds are geared towards protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. Their effectiveness in optical limiting was attributed to nonlinear absorption behaviors, primarily through a two-photon absorption process. Such properties make these materials suitable for applications in photonics and optoelectronics, offering a means to control light propagation and protect devices from high-intensity light damage (Anandan et al., 2018).
Cytotoxic Potency for Cancer Research
Research on acrylonitriles substituted with triazoles, benzimidazoles, furan, thiophene, or phenyl rings, similar in structure to the target compound, revealed in vitro cytotoxic potency against human cancer cell lines. These studies help in understanding the structure-activity relationships (SAR) crucial for designing more potent anticancer drugs. One study highlighted the flexibility of substituents at certain positions and identified compounds with significant potency, offering insights into the development of new chemotherapeutic agents (Sa̧czewski et al., 2004).
Photoluminescence for Sensing and Imaging
Novel thiophene derivatives with bis-diarylacrylonitrile units have been synthesized, showing promising photoluminescent properties . These compounds emit green fluorescence in solid state and in solution, indicative of potential applications in sensing, bioimaging, and the development of optoelectronic devices. Their good thermal stability further enhances their applicability in various technological fields (Xu et al., 2012).
Functionalized Polymers for Solar Cells
The synthesis of functionalized polymers based on thieno[3,4-b]thiophene derivatives highlights their utility in solar cell applications . By manipulating the electronic structure of such polymers, researchers have achieved low bandgap materials, facilitating efficient light absorption and energy conversion. These advancements underscore the potential of using specifically designed organic molecules for improving renewable energy technologies (Park et al., 2010).
Organic Sensitizers for Dye-Sensitized Solar Cells (DSSCs)
Organic sensitizers incorporating thiophene units and acrylonitrile groups have been engineered to exhibit high photon-to-current conversion efficiencies . These materials, when used in DSSCs, demonstrate the critical role of molecular engineering in achieving high device performance, highlighting the importance of structural considerations in the design of solar energy materials (Kim et al., 2006).
Eigenschaften
IUPAC Name |
(E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2S2/c17-10-13(9-14-7-4-8-19-14)16-18-15(11-20-16)12-5-2-1-3-6-12/h1-9,11H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGCYEDRDDSFEQ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,4S,E)-4,7,7-trimethyl-3-(2-phenylhydrazono)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2966882.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)
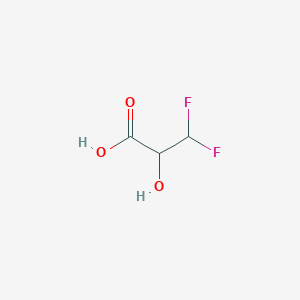
![4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2966887.png)
![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)
![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)
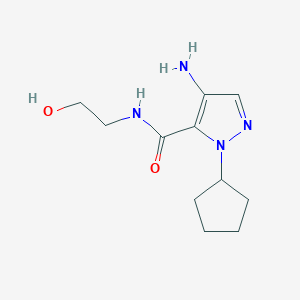
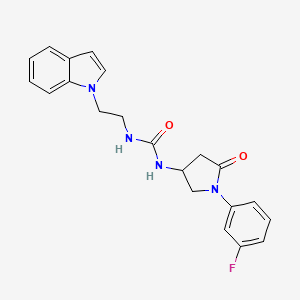
![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)
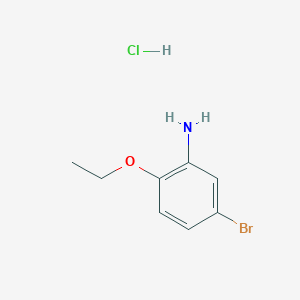
![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)
![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)
